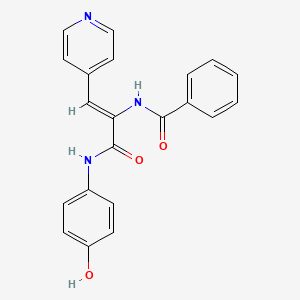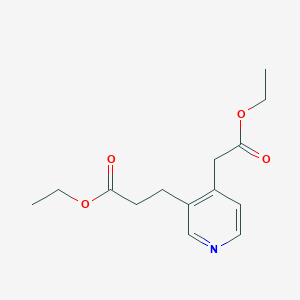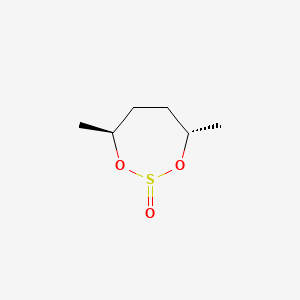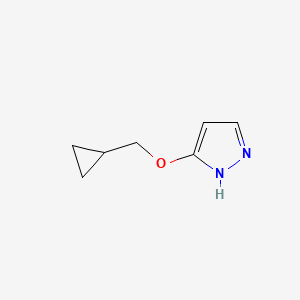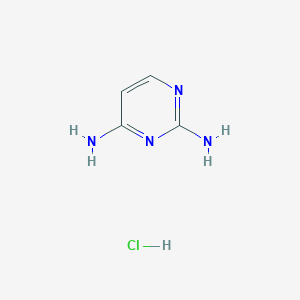
Pyrimidine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-2,4-diamine;hydrochloride is a derivative of pyrimidine, an important electron-rich aromatic heterocycle. Pyrimidine is a critical component of DNA and RNA, making it essential for various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrimidine-2,4-diamine;hydrochloride involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohol, and the product is dispersed in an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. The hydrochloride is then neutralized with ammonia water to yield pyrimidine-2,4-diamine .
Industrial Production Methods
In industrial settings, the synthesis of pyrimidine-2,4-diamine;hydrochloride follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of dispersants with lower polarity helps in separating the product efficiently, and the recovery rate can reach up to 82% .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-2,4-diamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Ammonia Water: Used for neutralization.
Ethyl Acetate: Commonly used for extraction and purification.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different biological activities depending on the substituents introduced .
Scientific Research Applications
Pyrimidine-2,4-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of pyrimidine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA synthesis, thereby exerting its anticancer effects. The compound can also interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another diazine compound with similar biological activities.
Pyrazine: Known for its antimicrobial properties.
2,4-Diamino-6-chloropyrimidine: A closely related compound used in the synthesis of minoxidil.
Uniqueness
Pyrimidine-2,4-diamine;hydrochloride stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different fields. Its ability to form stable derivatives makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C4H7ClN4 |
|---|---|
Molecular Weight |
146.58 g/mol |
IUPAC Name |
pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H,(H4,5,6,7,8);1H |
InChI Key |
LBEISLAZIABLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)

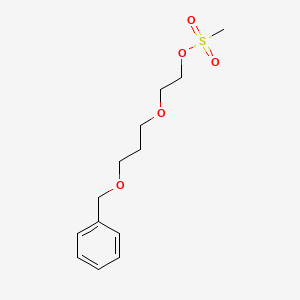
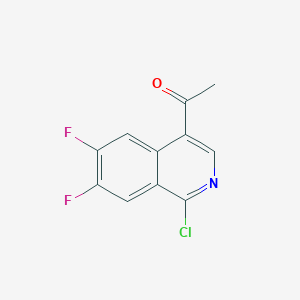
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
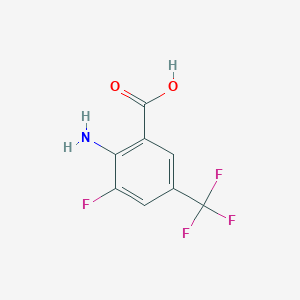
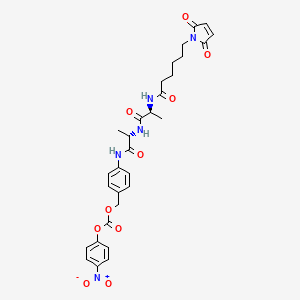
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
